4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Description
The compound 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine features a pyrimidine core substituted with ethyl (C2H5) and methyl (CH3) groups at positions 4 and 2, respectively. A piperazine ring at position 6 is further functionalized with a 5-fluoropyrimidine moiety. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids .
Properties
IUPAC Name |
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-3-13-8-14(20-11(2)19-13)21-4-6-22(7-5-21)15-17-9-12(16)10-18-15/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVGHTRCFNWBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form an intermediate, which is then further reacted with 4-ethyl-2-methylpyrimidine. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit DNA synthesis by interacting with nucleic acid-binding proteins, thereby exerting its antiviral or anticancer effects . The exact pathways and molecular targets are still under investigation, but its activity is believed to involve the inhibition of key enzymes in metabolic pathways .
Comparison with Similar Compounds
Substituent Variations on Pyrimidine Core
- 4-Tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine (): This analog replaces the ethyl and methyl groups with tert-butyl (bulky, lipophilic) and cyclopropyl (rigid, moderately polar) substituents. The tert-butyl group may enhance metabolic stability but reduce solubility compared to the target compound’s ethyl group.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ():
Lacks the fluoropyrimidine-piperazine chain and features a simpler piperidine ring. Piperidine’s basicity (pKa ~11) contrasts with piperazine’s higher basicity (pKa ~9.8 for the second amine), which could influence cellular uptake and target engagement. The absence of fluorine may reduce electronegative interactions in binding pockets .
Fluorinated Piperazine Derivatives
Letermovir ():
A complex antiviral agent with a 5-fluoropyrimidine-piperazine subunit but integrated into a larger scaffold (molecular weight 572.55 vs. ~350–400 estimated for the target compound). Letermovir’s low water solubility (due to trifluoromethyl and methoxy groups) contrasts with the target compound’s smaller size, which may improve bioavailability. Letermovir’s clinical success against cytomegalovirus highlights the therapeutic relevance of fluoropyrimidine-piperazine motifs in antiviral design .EUROPEAN PATENT APPLICATION Compounds ():
Examples include fluorinated ethyl/propyl chains on piperazine attached to pyrazolo-pyrazine cores. The fluorine’s position (on alkyl chains vs. pyrimidine) may alter metabolic stability; fluoropyrimidine’s electron-withdrawing effects could enhance binding affinity compared to aliphatic fluorination .
Sulfonyl and Heterocyclic Modifications
- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Incorporates a sulfonyl group on piperazine, increasing polarity and solubility relative to the target compound. The thienopyrimidine core may offer distinct electronic properties compared to pyrimidine, influencing target selectivity .
Structural and Functional Implications
Table 1: Key Comparative Data
| Compound | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 4-Ethyl, 2-Methyl, 6-[5-F-Pyrimidinyl-piperazine] | ~350–400* | Balanced lipophilicity/polarity |
| 4-Tert-butyl-2-cyclopropyl analog | Pyrimidine | 4-Tert-butyl, 2-Cyclopropyl | ~400–450* | Enhanced metabolic stability |
| Letermovir | Quinazolinone | Trifluoromethyl, methoxy, 5-F-pyrimidinyl-piperazine | 572.55 | Low water solubility, antiviral |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Pyrimidine | 4-Methyl, 6-Piperidine | ~180 | Basic, simpler scaffold |
*Estimated based on structural analogs.
Solubility and Bioavailability
- Letermovir’s low solubility underscores a challenge for fluoropyrimidine derivatives. The target compound’s ethyl/methyl groups may mitigate this slightly, but formulation strategies (e.g., salt formation) would likely be necessary .
- Sulfonyl-containing analogs () show higher solubility, suggesting that substituent choice critically impacts developability .
Biological Activity
The compound 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H19FN4 |
| Molecular Weight | 284.34 g/mol |
| CAS Number | 2640899-12-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The compound is believed to inhibit certain kinases, which play a critical role in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound targets kinases such as PfGSK3 and PfPK6, which are implicated in the regulation of cell growth and differentiation. In vitro studies have shown that it can significantly inhibit these kinases, leading to reduced cell viability in cancer models .
- Modulation of Signaling Pathways : By binding to specific receptors, the compound may alter downstream signaling pathways that are crucial for tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM depending on the cell type .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, although further investigation is required to determine its efficacy and mechanism against specific pathogens.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted by Kato et al. (2022) investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
- Inhibition of Plasmodial Kinases : Another study focused on the inhibition of PfGSK3 and PfPK6 kinases by this compound, demonstrating its potential use as an antimalarial agent. The compound showed effective inhibition with IC50 values below 100 nM against both kinases .
Research Findings
Recent findings underscore the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against kinases |
| Variation in Piperazine Substituents | Altered selectivity towards specific targets |
These modifications have been integral in optimizing the pharmacological profile of similar compounds and may provide insights into future drug design strategies.
Q & A
Basic: What are the critical steps in synthesizing 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine, and how is reaction progress monitored?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Piperazine Substitution: Coupling the 5-fluoropyrimidin-2-yl group to the piperazine ring under reflux conditions using dichloromethane or dimethylformamide as solvents .
- Pyrimidine Core Assembly: Introducing the ethyl and methyl substituents via nucleophilic substitution, optimized at 60–80°C .
- Progress Monitoring: Thin-layer chromatography (TLC) is used to track intermediate formation, while HPLC and NMR ensure final purity .
Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and piperazine-pyrimidine connectivity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, particularly the planarity of the fluoropyrimidine moiety and piperazine ring orientation .
- HPLC-PDA: Ensures >95% purity by detecting trace impurities .
Advanced: How can researchers address contradictory data regarding the compound’s biological activity across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized Assay Protocols: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) .
- Structural Validation: Confirm batch-to-batch consistency via XRD to rule out polymorphic effects .
- Meta-Analysis: Compare IC50 values across studies while normalizing for variables like pH or solvent (e.g., DMSO concentration) .
Advanced: What strategies optimize reaction yields and purity during synthesis?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for pyrimidine assembly .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during piperazine coupling .
- Purification Techniques: Column chromatography with silica gel (ethyl acetate/hexane gradient) removes unreacted intermediates .
Advanced: How do structural modifications influence the compound’s pharmacological profile?
Methodological Answer:
A structure-activity relationship (SAR) study reveals:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 5-Fluoropyrimidinyl | Enhances target binding (e.g., kinase inhibition) via halogen bonding with ATP pockets . | |
| Piperazine Linker | Flexibility impacts selectivity; rigid analogs show reduced off-target effects . | |
| 2-Methyl Group | Improves metabolic stability by steric hindrance against CYP450 enzymes . |
Advanced: What role does the 5-fluoropyrimidinyl group play in target interactions?
Methodological Answer:
The 5-fluoro substituent:
- Electron-Withdrawing Effect: Polarizes the pyrimidine ring, enhancing π-π stacking with aromatic residues in enzyme active sites .
- Halogen Bonding: Fluorine interacts with backbone carbonyl groups (e.g., in tyrosine kinases), confirmed by molecular docking .
- Metabolic Resistance: Reduces oxidative metabolism compared to non-fluorinated analogs .
Advanced: How to correlate in vitro binding data with in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability and half-life in rodent models using LC-MS/MS .
- Target Engagement Assays: Use PET imaging with radiolabeled analogs to verify target binding in vivo .
- Dose-Response Modeling: Apply Hill equation analysis to align in vitro IC50 with effective plasma concentrations .
Advanced: What computational methods predict off-target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor dynamics (e.g., GROMACS) to assess binding stability .
- Phosphoproteomics: Identify off-target kinase inhibition using kinase-enrichment mass spectrometry .
- Chemoproteomics: Use activity-based protein profiling (ABPP) to map unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
